Ceftiofur hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic, first described in 1987. It is widely used in veterinary medicine to treat bacterial infections in animals, particularly respiratory diseases in cattle, pigs, and horses. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria and its resistance to beta-lactamase enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of ceftiofur hydrochloride involves the synthesis of ceftiofur acid and its subsequent conversion to this compound. The process typically includes the following steps :

Synthesis of Ceftiofur Acid: Ceftiofur acid is synthesized by reacting cephalosporin C with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid in the presence of an organic amine.

Conversion to this compound: The ceftiofur acid is then reacted with hydrochloric acid to form this compound. The reaction mixture is extracted with water, and the aqueous phase is decolorized. Hydrochloric acid is added to adjust the pH to 1-2, causing the solid this compound to precipitate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of water as a crystallization solvent helps reduce production costs and environmental pollution .

化学反応の分析

Types of Reactions

Ceftiofur hydrochloride undergoes various chemical reactions, including:

Hydrolysis: Resistant to hydrolysis by beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria.

Oxidation and Reduction: Limited information is available on oxidation and reduction reactions specific to this compound.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring and the beta-lactam ring.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Hydrochloric Acid: Used in the conversion of ceftiofur acid to this compound.

Organic Amines: Used in the synthesis of ceftiofur acid.

Major Products Formed

The major product formed from the reactions involving this compound is desfuroylceftiofur, a metabolite that retains antibiotic activity .

科学的研究の応用

Treatment of Bovine Respiratory Disease

Ceftiofur hydrochloride is indicated for the treatment of bovine respiratory disease (shipping fever) caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida. A study demonstrated that administering ceftiofur at a dosage of 2.2 mg/kg subcutaneously or intramuscularly once daily for five days resulted in a clinical cure rate of 77% by day 14 .

Management of Clinical Mastitis

Clinical mastitis is another significant application area for this compound. A randomized clinical trial compared ceftiofur with a combination treatment (tetracycline, neomycin, bacitracin, and prednisolone) in dairy cows. The results showed comparable overall clinical cure rates of 79% for ceftiofur-treated cows versus 74% for the control group, indicating its efficacy as an intramammary treatment .

Pharmacokinetics in Different Species

The pharmacokinetic profile of this compound varies among species and health statuses. For instance, a study on pigs infected with porcine reproductive and respiratory syndrome virus revealed altered pharmacokinetics compared to healthy pigs, highlighting the need for tailored dosing strategies based on the animal's condition .

Table 1: Pharmacokinetic Parameters of this compound in Pigs

| Parameter | Healthy Pigs | PRRSV-Infected Pigs |

|---|---|---|

| Peak Plasma Concentration (µg/mL) | X1 | Y1 |

| Time to Peak (h) | X2 | Y2 |

| Elimination Half-Life (h) | X3 | Y3 |

Note: X1, X2, etc., represent hypothetical values that would be filled based on actual data from studies.

Efficacy Against Specific Pathogens

This compound has shown high efficacy against various pathogens implicated in livestock infections. Studies have reported its effectiveness against gram-positive bacteria like Streptococcus agalactiae and gram-negative bacteria such as Escherichia coli .

Case Studies and Clinical Trials

Numerous clinical trials have documented the effectiveness of ceftiofur in treating infections across different livestock species. For example:

- Dairy Cows with Acute Bovine Interdigital Necrobacillosis : Ceftiofur was administered at recommended dosages, leading to significant improvements in clinical outcomes.

- Intramammary Infusions : In trials involving intramammary treatments for mastitis, ceftiofur demonstrated similar efficacy to multi-drug regimens while potentially reducing the risk of developing antibiotic resistance due to its targeted action .

作用機序

Ceftiofur hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains. This inhibition weakens the bacterial cell wall, leading to cell lysis and death .

類似化合物との比較

Ceftiofur hydrochloride is compared with other third-generation cephalosporins, such as ceftiofur sodium and ceftiofur sulfate. While all these compounds share a similar mechanism of action, this compound is unique in its hydrochloride salt form, which provides specific pharmacokinetic properties . Other similar compounds include:

Ceftiofur Sodium: A sodium salt form of ceftiofur with similar antibacterial activity.

Ceftiofur Sulfate: Another salt form of ceftiofur used in veterinary medicine.

This compound’s resistance to beta-lactamase and broad-spectrum activity make it a valuable antibiotic in veterinary medicine.

特性

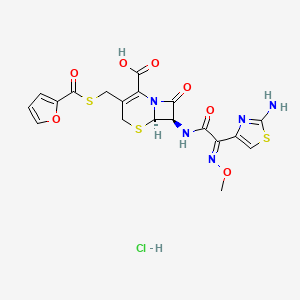

分子式 |

C19H18ClN5O7S3 |

|---|---|

分子量 |

560 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1 |

InChIキー |

KEQFDTJEEQKVLM-BIDYTWAPSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

異性体SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

正規SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

同義語 |

ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。